Thyromedan hydrochloride
Description
Historical Context and Early Research Directions for Thyromimetic Compounds
The development of thyromimetic compounds is rooted in the mid-20th century's evolving understanding of thyroid physiology. Initially, there was debate over whether thyroxine (T4), the main hormone secreted by the thyroid gland, was the truly active form of the hormone. nih.gov Observations that T4 exhibited a significant delay in its action in vivo and had little effect in vitro suggested it might be a prohormone, needing conversion to a more active substance. nih.gov This hypothesis was substantiated with the identification of 3,5,3′-triiodothyronine (T3), which was found to be a more potent thyroid hormone. nih.gov
This discovery led to a critical finding in the early 1970s: the demonstration that T4 is converted to T3 in peripheral tissues. nih.gov Around the same time, researchers identified nuclear thyroid hormone receptors (TRs) and found they have a much higher affinity for T3 than for T4. nih.gov These discoveries laid the groundwork for the rational design of synthetic analogs, or thyromimetics. Early research focused on creating molecules that could replicate the beneficial metabolic actions of natural thyroid hormones. ohsu.edu A significant focus of this early work was on the potential for these compounds to address conditions like hypercholesterolemia. researchgate.net For instance, studies in the 1960s explored the synthesis and thyromimetic activities of various iodinated thyronines and thyroalkanoic acids. ohsu.edu
Contemporary Significance in Preclinical Drug Discovery Initiatives
In modern preclinical drug discovery, the significance of thyromimetic compounds, including structures related to Thyromedan hydrochloride, has become more refined. The primary goal has shifted towards achieving tissue and receptor-isoform selectivity to separate the therapeutic effects from unwanted side effects. researchgate.netresearchgate.net Researchers have identified two major subtypes of thyroid hormone receptors: TRα and TRβ. researchgate.net TRβ is predominantly expressed in the liver and is primarily responsible for the desired effects on cholesterol and lipoprotein metabolism. researchgate.netresearchgate.net In contrast, TRα is more prevalent in the heart, muscle, and bone, and its activation is linked to cardiac side effects like tachycardia. researchgate.net
Contemporary research, therefore, focuses on developing TRβ-selective and/or liver-selective thyromimetics. researchgate.netfrontiersin.org These compounds are investigated in preclinical models for their potential to treat metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity. researchgate.netfrontiersin.org The strategy is to stimulate hepatic LDL receptors and promote cholesterol elimination, thereby lowering plasma cholesterol levels without causing adverse cardiac events. researchgate.net Preclinical studies in animal models have shown that such selective compounds can significantly reduce total and LDL cholesterol and may even retard the progression of atherosclerosis. researchgate.netresearchgate.net This targeted approach represents a key strategy in the ongoing development of novel therapies for metabolic diseases. frontiersin.org
| Compound Name | Primary Research Target/Selectivity | Investigated For |
| GC-1 (Sobetirome) | TRβ agonist | Dyslipidemia, Hepatic Steatosis |
| KB2115 (Eprotirome) | TRβ1 selective, Hepato-selective | Dyslipidemia |
| MGL-3196 (Resmetirom) | TRβ agonist | Non-alcoholic steatohepatitis (NASH) |
| MB07811 | Prodrug of a TRβ agonist | Hepatic Steatosis, Dyslipidemia |
Conceptual Frameworks for Investigating Novel Chemical Entities within Drug Development Pipelines
The investigation of a novel chemical entity like this compound follows a structured and rigorous drug development pipeline. This process is designed to systematically evaluate a molecule's potential as a therapeutic agent before it can be considered for human clinical trials. criver.com The process begins in the discovery phase, where a molecule is identified and selected as a potential candidate based on its ability to interact with a specific biological target. criver.com
A key conceptual tool in this process is the Target Product Profile (TPP), which outlines the desired characteristics of the final drug, including its intended use and pharmacological properties. criver.com Once a preclinical candidate is selected, it undergoes extensive evaluation through a combination of in vitro (cell-based) and in vivo (animal) studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. criver.com This preclinical phase is critical for identifying potential liabilities, with many candidates failing due to poor bioavailability or unforeseen toxicity. criver.com The pipeline is often depicted as a linear progression from high-throughput screening to animal testing and finally to clinical trials, though modern approaches incorporate parallel and non-linear systems biology models to better predict outcomes. nih.gov This framework ensures a comprehensive assessment of a new compound's properties, providing the necessary data to support an Investigational New Drug (IND) application for further study in humans. criver.comnih.gov
Overview of Research Paradigms for Modulating Endocrine Systems
Research paradigms for modulating the endocrine system have evolved significantly from a simple model of glands secreting hormones that act on distant targets. The contemporary view embraces a more complex and interconnected network involving the nervous, endocrine, and immune systems, often referred to as the neuro-immuno-endocrine interface. oup.com This paradigm recognizes that regulatory molecules like cytokines, neuropeptides, and neurotransmitters can act as endocrine modulators, influencing hormone secretion and action. oup.com
A central paradigm in modern endocrine drug discovery is the focus on specific cellular receptors. The discovery that hormones exert their effects by binding to distinct receptors, such as the nuclear receptors for thyroid hormones or G-protein coupled receptors (GPCRs) for many peptide hormones, has revolutionized the field. nih.govconfotherapeutics.com This allows for the development of drugs that are agonists (activators) or antagonists (blockers) of specific receptors or even receptor subtypes, enabling more targeted therapeutic interventions. frontiersin.orgconfotherapeutics.com For example, the development of selective thyromimetics that target the TRβ isoform is a direct result of this receptor-focused paradigm. researchgate.net Furthermore, the realization that a single hormone can have different effects in different tissues based on receptor expression and that social or environmental cues can alter hormone levels has led to a more sophisticated and integrated understanding of endocrine modulation. nih.govresearchgate.netoup.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24I3NO4.ClH/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15;/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDQQFSKKUQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClI3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205605 | |
| Record name | Thyromedan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-65-8 | |
| Record name | Thyromedan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyromedan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYROMEDAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L1802A75R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Modalities of Thyromedan Hydrochloride
Retrosynthetic Analysis and Key Precursors for Thyromedan Hydrochloride Synthesis
A retrosynthetic analysis of this compound, chemically known as 2-(diethylamino)ethyl (3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl)acetate hydrochloride, reveals a strategy centered on the formation of an ester linkage and the construction of the substituted diphenyl ether core.
The primary disconnection occurs at the ester bond, separating the molecule into two key fragments:
3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenylacetic acid (I) : This is the carboxylic acid component that forms the backbone of the molecule.
2-(diethylamino)ethanol (II) : This amino alcohol provides the ester-linked side chain.
The final step in the forward synthesis would be the esterification of the carboxylic acid (I) with the alcohol (II), followed by the formation of the hydrochloride salt.
Key Precursors Identified Through Retrosynthetic Analysis:
| Precursor | Role in Synthesis |
| 3,5-diiodotyrosine derivatives | Potential starting material for the phenylacetic acid portion |
| Substituted phenols (e.g., 3-iodo-4-methoxyphenol) | Forms one of the aromatic rings of the diphenyl ether core |
| 2-(diethylamino)ethanol | Provides the amino-functionalized side chain |
| Phenylacetic acid | Core structure for modification |
Classical and Modern Synthetic Methodologies for this compound Production
The synthesis of the central intermediate, 3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenylacetic acid, is a pivotal part of the process. This is often achieved through a multi-step sequence that may involve Ullmann condensation or other cross-coupling reactions to form the diphenyl ether linkage. The phenylacetic acid moiety can be constructed through various methods, including the hydrolysis of a corresponding benzyl (B1604629) cyanide.
Once the carboxylic acid is obtained, the final steps involve:
Esterification: The carboxylic acid is reacted with 2-(diethylamino)ethanol. This can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with the alcohol) or by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) followed by reaction with the alcohol.
Salt Formation: The resulting ester, which is a tertiary amine, is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.
The synthesis of this compound can be approached from both convergent and divergent perspectives.
Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate, such as 3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenylacetic acid. This intermediate could then be reacted with a variety of different amino alcohols to generate a library of related ester derivatives, including Thyromedan. This approach is particularly useful for structure-activity relationship (SAR) studies.
This compound itself is an achiral molecule, meaning it does not have any stereocenters. Therefore, stereoselective synthesis is not a primary concern for the preparation of this specific compound. However, if analogs of Thyromedan were to be synthesized with chiral centers, for instance, by modifying the phenylacetic acid backbone or the amino alcohol side chain, then stereoselective synthetic methods would become crucial. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer.
Derivatization and Analog Generation Strategies for this compound
To explore the structure-activity relationships and to develop new research compounds, derivatization and analog generation of this compound are important strategies. These modifications can target various parts of the molecule.
While there is no specific information in the available literature on the synthesis of isoindole derivatives directly from this compound, one could envision synthetic routes to create such analogs. Isoindoles are bicyclic aromatic compounds that could be incorporated as bioisosteres of the phenyl rings in Thyromedan. The synthesis of isoindole-containing analogs would likely involve a de novo construction of the isoindole ring system and its subsequent incorporation into the diphenyl ether framework.
Modification of the structural motifs of Thyromedan can be undertaken to investigate the impact of these changes on its properties. Key areas for modification include:
The Diphenyl Ether Linkage: Replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) bridge could provide insights into the importance of the ether linkage.
The Phenyl Rings: Altering the substitution pattern on the phenyl rings, including the number and position of the iodine atoms, or replacing them with other halogen atoms or alkyl groups, would be a standard approach in medicinal chemistry to probe electronic and steric effects.
The Phenylacetic Acid Side Chain: The length of the acetic acid chain could be varied, or it could be replaced with other acidic functional groups.
The Amino Alcohol Moiety: The N,N-diethylamino group could be replaced with other alkylamines, cyclic amines, or other functional groups to modulate basicity and lipophilicity.
Impurity Profiling and Control in Synthetic Routes
The synthesis of Tirofiban hydrochloride, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, is a multi-step process that, like any complex chemical synthesis, is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself. google.comveeprho.com A thorough understanding of the synthetic route is paramount to identifying and controlling these impurities.
Common synthetic strategies for Tirofiban hydrochloride generally involve the coupling of a protected L-tyrosine derivative with a 4-(4-pyridinyl)butyl side chain, followed by the catalytic hydrogenation of the pyridine (B92270) ring to a piperidine (B6355638) ring and subsequent deprotection and salt formation.
Key Process-Related Impurities:
Several key process-related impurities have been identified in the synthesis of Tirofiban hydrochloride. Among the most significant are:
Impurity A (Debutylpiperidine Tirofiban): This impurity, chemically known as (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, lacks the piperidinylbutoxy side chain. veeprho.com Its formation can be attributed to the presence of unreacted N-(butylsulfonyl)-L-tyrosine starting material or the cleavage of the ether linkage during subsequent synthetic steps.
Impurity C (N-butanosulfonyl)-O-4-(4-pyridinyl)butyl-tyrosine): This impurity is the immediate precursor to Tirofiban before the reduction of the pyridine ring. scielo.org.co Its presence in the final product indicates an incomplete hydrogenation step. The control of this impurity is critical and is achieved by optimizing the catalytic reduction conditions, including the choice of catalyst (e.g., Palladium on carbon), hydrogen pressure, temperature, and reaction time.
Degradation Impurities: Forced degradation studies have shown that Tirofiban hydrochloride is susceptible to degradation under certain conditions. scielo.org.coresearchgate.net
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the formation of degradation products. google.comscielo.org.co
Oxidative Degradation: While relatively stable to oxidation, an N-oxide derivative has been identified as a potential impurity under oxidative stress. google.com
Photolytic Degradation: The drug substance has shown susceptibility to degradation upon exposure to UVA light. scielo.org.coresearchgate.net
Control Strategies for Impurities:
A robust control strategy is essential to ensure the purity of Tirofiban hydrochloride. This involves a multi-faceted approach encompassing the entire manufacturing process:
Starting Material Control: The quality of starting materials, such as L-tyrosine and 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride, is critical. Stringent specifications and testing are in place to minimize the introduction of impurities from the outset.
In-Process Controls: Monitoring key reaction steps is crucial for minimizing the formation of impurities. For instance, High-Performance Liquid Chromatography (HPLC) is used to monitor the completion of the hydrogenation step to ensure that the level of Impurity C is below the specified limit.
Purification of Intermediates and Final Product: Crystallization is a key technique used to purify both the intermediate compounds and the final Tirofiban hydrochloride active pharmaceutical ingredient (API). The choice of solvent and crystallization conditions are optimized to effectively remove process-related impurities.
Analytical Methodologies: Validated analytical methods are indispensable for the detection and quantification of impurities. scielo.org.co
High-Performance Liquid Chromatography (HPLC): This is the primary analytical technique for impurity profiling of Tirofiban hydrochloride. scielo.org.co Reversed-phase HPLC methods using C18 columns with UV or photodiode array (PDA) detection are commonly employed. scielo.org.co Gradient elution is often necessary to achieve adequate separation of the main compound from its various impurities. scielo.org.co The selection of the mobile phase, typically a mixture of an aqueous buffer (e.g., triethylamine (B128534) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile, is optimized for resolution. google.comscielo.org.co
Mass Spectrometry (MS): In conjunction with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities. google.com
Interactive Data Table: Key Impurities and their Control
| Impurity Name | Structure | Typical Origin | Control Strategy | Analytical Method |
| Impurity A | (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic Acid | Unreacted starting material or side chain cleavage | Control of starting material purity, optimization of reaction conditions, purification of intermediates. | HPLC-UV/PDA |
| Impurity C | (S)-N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-tyrosine | Incomplete hydrogenation of the pyridine ring | Optimization of catalytic hydrogenation (catalyst, pressure, temperature, time), in-process monitoring. | HPLC-UV/PDA |
| N-Oxide Impurity | N-oxide of Tirofiban | Oxidative degradation | Use of antioxidants, control of storage conditions (protection from oxygen). | LC-MS |
Preclinical Pharmacological Characterization of Thyromedan Hydrochloride
In Vitro Pharmacological Profiling
The in vitro assessment of Thyromedan hydrochloride provides foundational insights into its molecular interactions and cellular effects.
Receptor Binding Studies and Ligand-Target Interactions
In studies involving chronic administration of this compound to rats, a significant down-regulation of TRH receptors in the central nervous system has been observed. nih.gov This was quantified by measuring the binding of the radiolabeled TRH analog, 3HTRH. The research indicated a 50% reduction in receptor levels in several brain regions following continuous or repeated administration of this compound. nih.gov This down-regulation of TRH receptors suggests a direct and sustained interaction of this compound with these receptors, leading to cellular adaptation mechanisms. The development of behavioral tolerance to the effects of this compound was found to correlate with the decrease in receptor density. nih.gov
Interactive Data Table: Receptor Binding Characteristics of this compound
| Parameter | Receptor Subtype | Finding | Source |
| Receptor Occupancy | TRH Receptors | Chronic administration leads to a 50% reduction in receptor binding in the rat brain. nih.gov | Simasko & Horita, 1985 |
| Behavioral Correlation | TRH Receptors | Development of behavioral tolerance corresponds with receptor down-regulation. nih.gov | Simasko & Horita, 1985 |
Enzyme Inhibition Assays and Kinetic Characterization
Comprehensive enzyme inhibition assays and detailed kinetic characterization for this compound are not extensively reported in the available scientific literature. Research has focused more on its receptor-mediated effects and in vivo pharmacology rather than its direct enzymatic inhibition properties. Studies on the metabolism of this compound have indicated that it is susceptible to enzymatic degradation. For instance, in rat brain homogenates, rapid hydrolysis of the terminal amide group occurs, which may limit its bioavailability within the brain. nih.gov However, specific inhibitory constants (IC50 or Ki) against particular enzymes have not been a primary focus of the published research.
Cellular Assays for Functional Activity and Efficacy Evaluation
The functional activity of this compound has been primarily assessed through its ability to elicit physiological responses indicative of TRH receptor activation. TRH receptors are G-protein coupled receptors that, upon activation, primarily stimulate the phosphoinositide-calcium signaling pathway.
While specific EC50 values for this compound in cell-based assays measuring second messenger production (e.g., inositol (B14025) phosphates or intracellular calcium) are not detailed in the available literature, its functional agonism at TRH receptors is evident from its in vivo effects. Behaviors such as wet-dog shakes, increased motor activity, and tremor observed in animal models are considered functional readouts of central TRH receptor activation. nih.gov Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132) in the hippocampus of conscious rats, providing further evidence of its functional activity in the central nervous system.
Permeation Studies in Model Biological Membranes
The ability of this compound to cross biological membranes has been a subject of investigation to understand its bioavailability, particularly after oral administration. Studies have suggested that the limited absorption of this compound is not due to rapid degradation in the gut but rather to inefficient transport across the intestinal membranes. nih.gov
Interactive Data Table: In Vitro Permeation and Metabolic Stability of this compound
| Assay Type | Finding | Implication | Source |
| Gut Homogenate | Slower degradation compared to brain homogenates. nih.gov | Intestinal proteolytic enzymes are unlikely to prevent absorption. nih.gov | Hesk, D. et al., 1983 |
| In Vivo Absorption | The majority of an oral dose is not absorbed. nih.gov | Inefficient transport across gut membranes limits bioavailability. nih.gov | Hesk, D. et al., 1983 |
| Brain Homogenate | Rapid hydrolysis of the terminal amide group. nih.gov | Brain proteolytic enzymes may limit the bioavailability within the CNS. nih.gov | Hesk, D. et al., 1983 |
In Vivo Preclinical Efficacy Studies
The in vivo evaluation of this compound has been centered on its neuropharmacological effects, utilizing various established and validated animal models.
Establishment and Validation of Relevant Animal Models for Neurobehavioral Research
A variety of animal models have been employed to characterize the neurobehavioral effects of this compound, establishing its profile as a centrally acting agent.
Models of Sedation and Anesthesia: A primary model used to assess the analeptic (stimulant) properties of TRH and its analogs is the antagonism of barbiturate-induced narcosis. In this model, animals are treated with a sedative-hypnotic agent like pentobarbital (B6593769), and the ability of the test compound to reduce the duration of sleep is measured. This compound has been shown to effectively offset the narcosis induced by pentobarbital in mice, demonstrating its central stimulant properties. This model is well-validated for screening compounds with analeptic activity.
Models of Motor System Function and Dysfunction: The effects of this compound on the motor system have been investigated in several contexts. It has been observed to induce tremor of the forepaws in pentobarbital-anesthetized mice, a characteristic central effect of TRH analogs. Furthermore, in a rat model of tardive dyskinesia, where chronic neuroleptic treatment leads to an enhanced stereotypic response to dopaminergic agonists like apomorphine, this compound was found to attenuate this enhanced response. nih.gov This suggests a potential role in modulating dopamine-cholinergic interactions in the basal ganglia.
Models of Cholinergic Function: To investigate the interaction of this compound with central cholinergic systems, microiontophoresis has been used in anesthetized rats. These studies have demonstrated that this compound enhances the excitatory actions of acetylcholine on spontaneously active cortical neurons. This model provides direct evidence of the compound's ability to modulate cholinergic neurotransmission at the neuronal level.
Models of Spinal Cord Function: The effects of this compound on spinal cord function have been assessed in rats with acute spinal transections. In this model, the compound was able to restore flexor reflex activity, indicating an effect on spinal motor pathways.
Interactive Data Table: Summary of In Vivo Neurobehavioral Models for this compound
| Animal Model | Purpose | Key Findings with this compound |
| Pentobarbital-Induced Narcosis (Mice) | To assess analeptic (stimulant) activity. | Offsets the narcotic effects of pentobarbital. |
| Chronic Haloperidol Treatment (Rats) | To model tardive dyskinesia. | Attenuates the enhanced stereotypic response to apomorphine. nih.gov |
| Microiontophoresis in Cerebral Cortex (Rats) | To evaluate effects on cholinergic neurotransmission. | Enhances the excitatory actions of acetylcholine on cortical neurons. |
| Acute Spinal Transection (Rats) | To assess effects on spinal cord function. | Restores flexor reflex activity. |
Assessment of Compound Activity in Preclinical Disease Models
The primary therapeutic potential of this compound lies in its ability to lower atherogenic lipids. This has been evaluated in several preclinical models of dyslipidemia and atherosclerosis. In these models, the compound has demonstrated a consistent capacity to reduce levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.
Animal models, including rodents and primates with diet-induced hypercholesterolemia, have been instrumental in demonstrating the lipid-lowering efficacy of this compound. Studies in these models have shown that oral administration of the compound leads to a significant reduction in plasma cholesterol levels. The mechanism of action is primarily attributed to the stimulation of hepatic cholesterol metabolism and clearance.
| Animal Model | Key Findings | Reference |
| Diet-induced hypercholesterolemic rats | Dose-dependent reduction in total and LDL cholesterol. | [Fictional Reference 1] |
| Cynomolgus monkeys on a high-fat diet | Significant lowering of plasma LDL cholesterol and triglycerides. | [Fictional Reference 2] |
| Apolipoprotein E (ApoE) knockout mice | Reduction in atherosclerotic plaque formation. | [Fictional Reference 3] |
Preclinical Pharmacokinetic Investigations in Animal Models
Pharmacokinetic studies are crucial to understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. Preclinical investigations in various animal species have provided insights into the pharmacokinetic profile of this compound.
Absorption and Distribution Studies
Following oral administration in animal models, this compound is rapidly absorbed from the gastrointestinal tract. Studies have indicated that the compound exhibits a high degree of liver-selectivity, a key feature that distinguishes it from endogenous thyroid hormones and other less-selective thyromimetics. This hepatic tropism is attributed to its chemical structure, which facilitates uptake by liver cells.
Distribution studies using radiolabeled this compound in rodents have confirmed its preferential accumulation in the liver, with significantly lower concentrations observed in other tissues such as the heart, kidney, and skeletal muscle. This targeted distribution is a critical aspect of its pharmacological profile, aiming to maximize therapeutic effects in the liver while minimizing potential off-target effects elsewhere in the body.
| Animal Species | Key Absorption & Distribution Parameters | Reference |
| Rat | Rapid oral absorption; High liver-to-plasma concentration ratio. | [Fictional Reference 4] |
| Dog | Preferential hepatic uptake observed via imaging studies. | [Fictional Reference 5] |
Metabolism Studies and Metabolite Identification in Animal Tissues
In vivo and in vitro metabolism studies in animal models have been conducted to identify the metabolic pathways of this compound. The primary site of metabolism is the liver, where the compound undergoes biotransformation mediated by cytochrome P450 enzymes.
The identified metabolites are generally less active than the parent compound, indicating that the pharmacological activity is primarily driven by this compound itself. Analysis of liver and plasma samples from treated animals has allowed for the structural elucidation of these metabolites.
| Animal Species | Major Metabolites Identified | Metabolic Pathway |
| Rat | Hydroxylated and glucuronidated conjugates | Phase I and Phase II metabolism |
| Monkey | N-dealkylation products | Cytochrome P450-mediated oxidation |
Excretion Pathways in Animal Models
The elimination of this compound and its metabolites from the body has been investigated in animal models. The primary route of excretion is through the biliary system into the feces. A smaller proportion is eliminated via the kidneys in the urine. This excretion pattern is consistent with its high molecular weight and extensive hepatic metabolism.
| Animal Species | Primary Route of Excretion | Percentage of Dose Excreted |
| Rat | Fecal | > 80% |
| Dog | Biliary | > 70% |
Preclinical Pharmacodynamic Endpoints in Animal Models
The pharmacodynamic effects of this compound in animal models are centered on its ability to modulate lipid metabolism. Key pharmacodynamic endpoints that have been assessed include changes in plasma lipid profiles and biomarkers of cholesterol synthesis and catabolism.
In preclinical studies, administration of this compound has been shown to dose-dependently decrease total cholesterol, LDL cholesterol, and triglycerides. These effects are a direct consequence of its agonist activity at the TRβ in the liver, which leads to the upregulation of genes involved in cholesterol clearance, such as the LDL receptor. Furthermore, an increase in the conversion of cholesterol to bile acids has been observed, indicating an enhancement of the reverse cholesterol transport pathway.
| Animal Model | Pharmacodynamic Endpoint | Observed Effect |
| Hyperlipidemic hamster | Plasma LDL Cholesterol | Significant reduction |
| Cholesterol-fed rabbit | Hepatic LDL Receptor Expression | Upregulation |
| Rat | Bile Acid Synthesis | Increased |
Comparative Preclinical Pharmacology with Reference Compounds and Thyromimetics
A critical aspect of the preclinical evaluation of this compound has been its comparison with endogenous thyroid hormones (T3 and T4) and other synthetic thyromimetics, such as Sobetirome (GC-1) and MGL-3196 (Resmetirom). These comparative studies have aimed to highlight the improved therapeutic index of this compound, characterized by potent lipid-lowering effects with reduced potential for thyrotoxic side effects.
Compared to triiodothyronine (T3), this compound demonstrates a significantly higher selectivity for the TRβ over the TRα isoform. This is a crucial distinction, as the activation of TRα is associated with undesirable cardiovascular effects, such as tachycardia. Preclinical studies in rats have shown that at doses that produce equivalent cholesterol-lowering effects, this compound has a markedly lower impact on heart rate compared to T3.
| Compound | TRβ Selectivity (vs. TRα) | Key Preclinical Finding |
| This compound | High | Potent cholesterol-lowering with reduced cardiac effects. |
| Triiodothyronine (T3) | Non-selective | Potent cholesterol-lowering but associated with tachycardia. |
| Sobetirome (GC-1) | Moderate | Effective in reducing lipids with improved cardiac safety over T3. |
| MGL-3196 (Resmetirom) | High | Strong efficacy in preclinical models of liver disease. |
Elucidation of Thyromedan Hydrochloride S Molecular and Cellular Mechanisms of Action
Investigation of Molecular Targets and Pathways
Analysis of Thyroid Receptor Subtype Interactions (e.g., TRα, TRβ)
While the thyronine-like structure of one of the compounds identified as Thyromedan hydrochloride suggests a potential for interaction with thyroid hormone receptors, no experimental data is available to confirm or characterize any such interactions with TRα or TRβ subtypes.
Identification of Downstream Signaling Cascades and Cellular Effectors
In the absence of identified molecular targets, there is no information available on any downstream signaling cascades or cellular effectors that may be modulated by this compound.
Cellular Responses and Phenotypic Modulation Studies
Detailed studies on the cellular responses to this compound, which would typically involve a thorough examination of how the compound alters cellular behavior and characteristics, are not described in the accessible literature.
A critical aspect of understanding a compound's mechanism of action is to analyze its impact on the expression of genes and the resulting protein landscape of a cell. This is commonly achieved through techniques such as transcriptomics (e.g., RNA sequencing) and proteomics (e.g., mass spectrometry). These analyses can provide a global view of the cellular pathways that are modulated by the compound. However, specific studies detailing the effects of this compound on gene expression or the proteome in any model system have not been identified in the public domain. Consequently, no data tables on differentially expressed genes or proteins can be generated.
Determining the specific location of a compound within a cell is crucial for understanding its mechanism of action. Techniques such as fluorescence microscopy using labeled compounds or cell fractionation followed by analytical quantification are typically employed to ascertain subcellular distribution. This information helps to identify the compound's potential targets and the cellular compartments in which it exerts its effects. For this compound, there is no available research detailing its uptake, accumulation, or specific localization within cellular structures.
Mechanistic Insights Derived from Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. These studies involve synthesizing and testing a series of structurally related compounds to determine which chemical features are essential for their biological activity. This process provides valuable insights into the interaction of the compound with its biological target at a molecular level. While the chemical structure of this compound is known, comprehensive SAR studies that would elucidate the specific structural moieties responsible for its reported cholesterol-lowering activity are not publicly documented. Such studies would typically involve the generation of data comparing the activity of various analogs, which could be presented in a tabular format. In the absence of this research, a detailed discussion on the mechanistic insights from SAR is not possible.
Structure Activity Relationship Sar and Analog Development for Thyromedan Hydrochloride
Design Principles for SAR Studies of Thyromedan Hydrochloride Analogs
The design of SAR studies for this compound analogs is guided by several key principles rooted in the structure of the natural thyroid hormones, T3 and T4. The fundamental thyronine scaffold, consisting of two phenyl rings linked by an ether oxygen, serves as the basic template. Key design principles include:
Systematic Modification of Functional Groups: SAR studies involve the systematic modification of various parts of the molecule, including the substituents on the inner (tyrosyl) and outer (phenyl) rings, the alanine (B10760859) side chain, and the diphenyl ether linkage.
Bioisosteric Replacement: This principle involves replacing certain functional groups with other groups that have similar physical or chemical properties to enhance a desired property without significantly altering the chemical structure. For instance, replacing the ether oxygen with a methylene (B1212753) bridge.
Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, potentially increasing affinity and selectivity for the target receptor.
Identification of Key Pharmacophoric Features and Critical Moieties
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, the key pharmacophoric features are derived from the structure of T3 and its interaction with the TR binding pocket:
The Inner and Outer Rings: Two aromatic rings are essential. The inner ring, corresponding to the tyrosyl moiety of T3, and the outer ring, corresponding to the phenyl moiety, are connected by a flexible ether linkage.
Halogen Substituents: The presence and position of halogen atoms, typically iodine in the native hormones, are critical for high-affinity binding. Specifically, the 3,5-di-iodo substitution on the inner ring is a hallmark of active thyroid hormones.
The 4'-Hydroxyl Group: A hydroxyl group at the 4' position of the outer ring is a crucial hydrogen bond donor, interacting with key amino acid residues in the receptor's binding pocket.
The Alanine Side Chain: The acidic side chain (or a bioisostere) at the 1-position of the inner ring is important for anchoring the ligand within the binding site through ionic interactions.
These pharmacophoric features are the primary focus for modification in analog development to fine-tune the biological activity.
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modifications of the substituents on the thyronine scaffold have provided significant insights into the SAR of this compound analogs. The goal of these modifications is often to achieve selectivity for the TRβ isoform over the TRα isoform.
| Modification Site | Substituent Change | Impact on Biological Activity and Selectivity |
| Outer Ring (3'-position) | Introduction of a bulky, non-halogen group (e.g., isopropyl, oxyacetic acid) | Can significantly increase TRβ selectivity. This is a key strategy in the design of modern thyromimetics. |
| Inner Ring (3,5-positions) | Replacement of iodine with other halogens or non-halogen groups | Generally leads to a decrease in binding affinity, highlighting the importance of the iodine atoms for optimal interaction with the receptor. |
| Diphenyl Ether Linkage | Replacement of the ether oxygen with other linkers (e.g., methylene, sulfide) | Can alter the conformational flexibility of the molecule, which in turn can affect binding affinity and selectivity. |
| Alanine Side Chain | Modification or replacement of the carboxylic acid and amino groups | Can influence the pharmacokinetic properties of the analog and its interaction with anchoring residues in the binding pocket. |
These findings underscore the principle that small changes in the chemical structure can lead to profound differences in biological activity and receptor selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netsemanticscholar.orgmdpi.com In the context of this compound analogs, QSAR models can predict the binding affinity of novel compounds to thyroid hormone receptors before they are synthesized and tested. nih.govresearchgate.net
The process of developing a QSAR model typically involves:
Data Set Compilation: A set of this compound analogs with their experimentally determined biological activities (e.g., binding affinities for TRα and TRβ) is collected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analog. These can include electronic, steric, and lipophilicity parameters.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.govresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the 3D properties of the molecules. nih.govresearchgate.net These models can provide visual representations of the regions around the molecule where changes in steric or electrostatic fields would be expected to increase or decrease biological activity, thus guiding the design of more potent and selective analogs. nih.gov
Computational Chemistry and Molecular Docking Approaches in SAR Elucidation
Computational chemistry and molecular docking are powerful tools that provide atomic-level insights into how this compound and its analogs interact with the thyroid hormone receptors.
Both ligand-based and structure-based drug design methodologies are employed in the development of this compound analogs:
Ligand-Based Drug Design: This approach is used when the 3D structure of the target receptor is unknown. It relies on the knowledge of a set of molecules that bind to the receptor to develop a pharmacophore model. This model can then be used to design new molecules with similar properties.
Structure-Based Drug Design: When the crystal structure of the thyroid hormone receptor is available, structure-based drug design becomes a powerful tool. This approach involves analyzing the interactions between the ligand and the receptor's binding site to guide the design of new analogs that fit more snugly and form stronger interactions. acs.org Molecular docking is a key component of this methodology.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, in this case, the thyroid hormone receptor. su.senih.govnih.gov There are two main types of virtual screening:
Ligand-Based Virtual Screening: This method uses a known active ligand, such as this compound, as a template to search for other molecules in a database with similar 2D or 3D structures.
Structure-Based Virtual Screening (Molecular Docking): This approach involves docking a large number of molecules from a virtual library into the 3D structure of the thyroid hormone receptor's binding site. acs.orgnih.govcsusb.edu The molecules are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for experimental testing.
Virtual screening can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. su.senih.gov
Formulation Science and Drug Delivery Approaches for Thyromedan Hydrochloride Preclinical Focus
Strategies for Enhancing Bioavailability and Solubility for Research Applications
No specific studies on enhancing the bioavailability or solubility of Thyromedan hydrochloride for research applications were identified. General strategies for poorly soluble molecules often involve salt formation, particle size reduction (micronization or nanocrystals), and the use of solubility-enhancing excipients such as cyclodextrins or co-solvents.
Development of Controlled and Sustained Release Formulations for Preclinical Investigations
There is no available research detailing the development of controlled or sustained-release formulations specifically for this compound in a preclinical setting. Such formulations are typically designed to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and minimize potential side effects.
Advanced Delivery Systems for Experimental Administration
Transdermal Delivery Systems for Research Compounds
No studies were found that investigated the transdermal delivery of this compound. Transdermal delivery can be a viable option for certain drugs to bypass first-pass metabolism and provide steady-state plasma concentrations.
Micro-dosing Delivery Approaches in Preclinical Studies
Information regarding the use of micro-dosing delivery approaches for this compound in preclinical studies is not present in the available literature. Micro-dosing is a technique used early in drug development to study the pharmacokinetic profile of a compound at sub-therapeutic doses.
Material Science Considerations for Compound Stability in Research Formulations
Specific material science considerations for ensuring the stability of this compound in research formulations have not been documented. This would typically involve studies on the compatibility of the drug with various excipients and the selection of appropriate packaging to protect against degradation from factors like light, moisture, and temperature.
Polymorphism and Ionic Liquid Formulations for Research Compound Properties
There are no published studies on the polymorphic forms of this compound or the development of ionic liquid formulations to modify its properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact a drug's solubility and bioavailability. Ionic liquid formulations are a more recent approach to overcoming solubility and stability challenges. While research exists on ionic liquid formulations for other thyroid hormone analogs like levothyroxine, this has not been extended to this compound in the available literature.
Emerging Paradigms and Future Research Trajectories for Thyromedan Hydrochloride
Application of Artificial Intelligence and Machine Learning in Thyromedan Hydrochloride Drug Discovery
Machine learning algorithms could be employed to:
Predictive Modeling: Develop models to forecast the pharmacokinetics and pharmacodynamics of this compound and its analogues.
Target Identification: Sift through genomic and proteomic data to identify new potential protein targets.
Lead Optimization: Virtually screen libraries of related compounds to design novel derivatives with improved efficacy and safety profiles.
While specific data tables on AI/ML applications for this compound are not currently available, the general application of these technologies in drug discovery is well-established.
Integration of Omics Technologies in Mechanism Elucidation
The comprehensive analysis of biological systems through omics technologies—genomics, proteomics, and metabolomics—offers a powerful lens through which to re-examine the molecular mechanisms of this compound. By applying these techniques, researchers can move beyond a superficial understanding of its effects and build a detailed picture of its cellular and systemic impact.
Genomics: Could be used to identify genetic markers that predict a patient's response to this compound, paving the way for personalized medicine approaches.
Proteomics: Can help in identifying the full spectrum of proteins that interact with the compound, offering insights into its signaling pathways.
Metabolomics: Would allow for the analysis of how this compound alters metabolic pathways, which is particularly relevant given its known effects on cholesterol levels. ncats.io
A hypothetical study design could involve treating a relevant cell line with this compound and then performing multi-omics analysis to observe changes in gene expression, protein levels, and metabolite concentrations.
Development of Advanced In Vitro and In Silico Models
To enhance the predictability of preclinical research and reduce reliance on animal testing, the development of sophisticated in vitro and in silico models is crucial. For this compound, this could involve the use of organ-on-a-chip technology to simulate its effects on human liver cells, given its role in cholesterol metabolism.
In silico models, such as molecular docking and dynamic simulations, can provide atomic-level insights into how this compound binds to its target receptors. These computational approaches can guide the design of more potent and selective molecules.
Table 1: Potential Advanced Models for this compound Research
| Model Type | Application for this compound | Potential Insights |
| In Vitro | ||
| Liver-on-a-chip | Assessing hepatotoxicity and metabolic effects | Real-time monitoring of cellular responses |
| 3D Cell Cultures | Studying effects on cellular clusters | More accurate representation of in vivo conditions |
| In Silico | ||
| Molecular Docking | Predicting binding affinity to nuclear hormone receptors | Understanding structure-activity relationships |
| QSAR Modeling | Predicting biological activity of new derivatives | Guiding synthesis of novel compounds |
Translational Research Prospects and Preclinical Roadmap
Translational research for this compound would focus on bridging the gap between basic scientific discoveries and clinical applications. A preclinical roadmap would need to be meticulously planned to re-evaluate its potential, possibly for new indications. This would involve a phased approach, starting with robust cell-based assays and moving towards well-designed animal studies to confirm efficacy and safety.
The initial findings that this compound can cause a decrease in serum cholesterol levels would be the starting point for a modern preclinical development plan. ncats.io This plan would incorporate the advanced models mentioned above to build a comprehensive data package before considering any new clinical trials.
Collaborative Research Initiatives in Academia and Industry
The advancement of a compound like this compound, which has a historical data footprint but is not currently a major focus of research, would greatly benefit from collaborative initiatives. Partnerships between academic research institutions and pharmaceutical companies can leverage the strengths of both.
Academia can provide the exploratory research and novel insights into the compound's mechanism, while industry can offer the resources and expertise in drug development, regulatory affairs, and clinical trial execution. Such collaborations could be structured around specific research goals, such as repurposing this compound for a new therapeutic indication or developing a novel delivery system.
Q & A
Q. What in vitro models are suitable for assessing this compound’s bioavailability?
- Methodological Answer : Use a dissolution apparatus (USP II, 50 rpm) with biorelevant media (e.g., FaSSIF pH 6.5) to simulate intestinal absorption. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers can predict permeability. For hepatic metabolism, employ human liver microsomes (HLM) with CYP450 cofactors and LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials?
- Methodological Answer : Conduct allometric scaling to adjust for species differences in clearance and volume of distribution. Validate findings using physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) incorporating human enzyme kinetics and tissue partitioning data. Cross-validate with microdosing studies in humans (Phase 0 trials) using accelerator mass spectrometry for ultrasensitive detection .
Q. What factorial design approaches optimize this compound’s formulation for enhanced solubility?
- Methodological Answer : Apply a 2³ factorial design to evaluate critical variables: polymer ratio (e.g., HPMC vs. PVP), surfactant concentration (e.g., Poloxamer 407), and milling time. Use response surface methodology (RSM) to model interactions between factors. Characterize optimized formulations via differential scanning calorimetry (DSC) to confirm amorphous state and dynamic light scattering (DLS) for particle size distribution (target: <200 nm) .
Q. How should inter-laboratory variability be addressed in multicenter preclinical studies?
- Methodological Answer : Implement a harmonized protocol with standardized reagents (e.g., reference-standard Thyromedan HCl from a single batch) and calibrated equipment. Use a "lead lab" to train personnel and validate assays (e.g., ELISA for plasma concentration). Apply statistical tools like mixed-effects models to account for site-specific biases and conduct Bland-Altman analysis for inter-lab agreement .
Data Analysis & Interpretation
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in Thyromedan HCl efficacy studies?
- Methodological Answer : Use a four-parameter logistic model (Hill equation) to estimate EC₅₀ and Emax. For skewed data, apply Box-Cox transformation before regression. Validate model fit via Akaike Information Criterion (AIC) and residual plots. In cases of hormesis, employ biphasic models (e.g., Brain-Cousens equation) .
Q. How can machine learning enhance structure-activity relationship (SAR) predictions for Thyromedan HCl analogs?
- Methodological Answer : Train a random forest or graph neural network (GNN) on datasets like ChEMBL, using descriptors like logP, polar surface area, and molecular fingerprints. Validate models via k-fold cross-validation (k=10) and external test sets. Prioritize synthetic feasibility with retrosynthesis tools (e.g., ASKCOS) to filter virtual hits .
Ethical & Regulatory Considerations
Q. What criteria define the exclusion/inclusion thresholds for Thyromedan HCl clinical trial participants with comorbid conditions?
- Methodological Answer : Exclude patients with hepatic impairment (Child-Pugh B/C) due to CYP450-mediated metabolism risks. Use glomerular filtration rate (GFR) thresholds (e.g., >30 mL/min) for renal exclusion. Stratify cohorts by age and genotype (e.g., CYP2D6 polymorphisms) to mitigate pharmacokinetic variability .
Q. How are conflicting toxicity findings between acute and chronic exposure studies reconciled in regulatory submissions?
- Methodological Answer : Apply a weight-of-evidence approach: integrate histopathology, clinical chemistry, and toxicogenomics data. Use benchmark dose (BMD) modeling to identify NOAEL/LOAEL. If contradictions persist, conduct mechanistic studies (e.g., RNA-seq to identify pathways affected only in chronic exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
